5-BROMO-2-(DIFLUOROMETHOXY)-N-(4-PYRIDYL)BENZAMIDE
Overview
Description
5-Bromo-2-(difluoromethoxy)-N-4-pyridinylbenzamide is a fluorinated aromatic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(DIFLUOROMETHOXY)-N-(4-PYRIDYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of cost-effective reagents, efficient catalysts, and optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)-N-4-pyridinylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can yield oxidized or reduced derivatives of the compound .
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)-N-4-pyridinylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Research: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(DIFLUOROMETHOXY)-N-(4-PYRIDYL)BENZAMIDE depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The molecular targets and pathways involved can vary depending on the specific therapeutic application being investigated .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethoxy)pyridine
- 5-Bromo-2-(difluoromethoxy)pyrimidine
Uniqueness
5-Bromo-2-(difluoromethoxy)-N-4-pyridinylbenzamide is unique due to the presence of both a difluoromethoxy group and a pyridinyl group attached to the benzamide core. This combination of functional groups imparts specific chemical and physical properties that can be advantageous in certain applications, such as increased lipophilicity and enhanced binding affinity to specific molecular targets .
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-N-pyridin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O2/c14-8-1-2-11(20-13(15)16)10(7-8)12(19)18-9-3-5-17-6-4-9/h1-7,13H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGZVKYDCRORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=CC=NC=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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